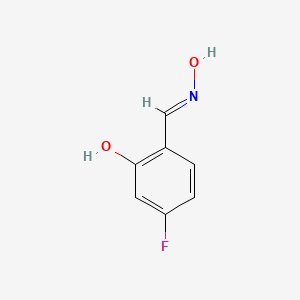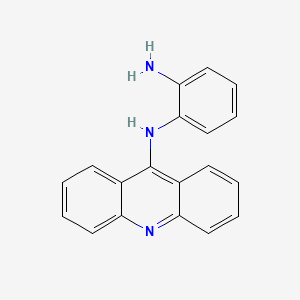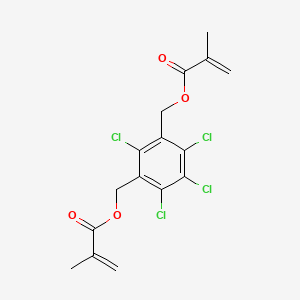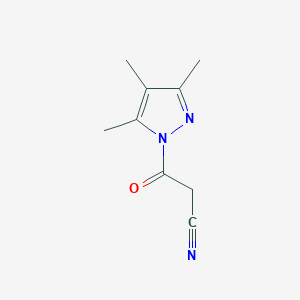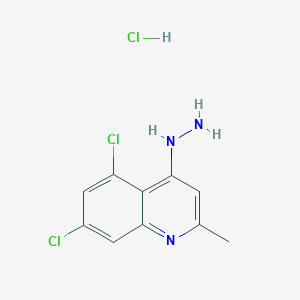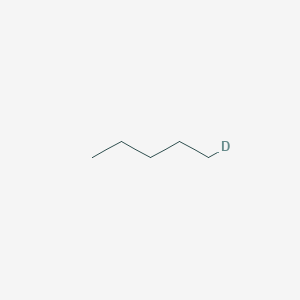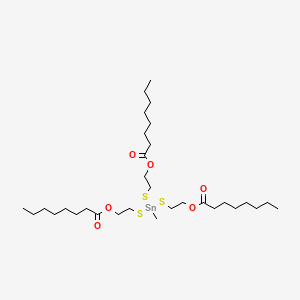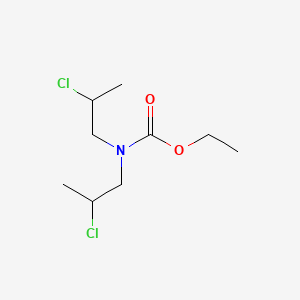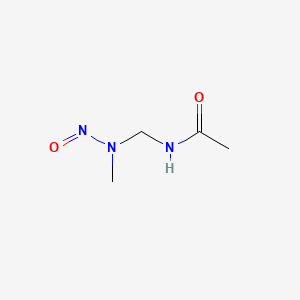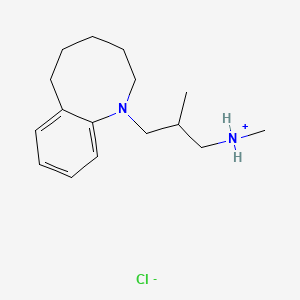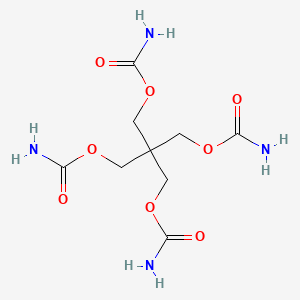
Pentaerythritol tetracarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol tetracarbamate is a chemical compound derived from pentaerythritol, a polyhydric alcohol This compound is known for its unique structure, which includes four carbamate groups attached to a central pentaerythritol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentaerythritol tetracarbamate is synthesized through the transesterification of pentaerythritol with a carbamate ester of a low boiling alcohol, such as C1-C4 alkanols. The reaction typically involves heating the mixture to temperatures above 90°C, where the this compound is insoluble and can be recovered by filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catalysts such as dibutyl tin oxide, aluminum alkoxides, or zinc oxide to enhance the reaction efficiency . The reaction mass is then filtered to isolate the this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaerythritol tetracarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its carbamate groups.
Substitution: The compound can participate in substitution reactions where its carbamate groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Pentaerythritol tetracarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins due to its stability and reactivity.
Mécanisme D'action
The mechanism by which pentaerythritol tetracarbamate exerts its effects involves its interaction with various molecular targets. The carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Pentaerythritol tetranitrate: Known for its explosive properties and use as a vasodilator.
Pentaerythritol tetrabenzoate: Used in the production of plasticizers and resins.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in the synthesis of polymers and coatings.
Uniqueness: Pentaerythritol tetracarbamate stands out due to its unique combination of carbamate groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
24794-44-3 |
|---|---|
Formule moléculaire |
C9H16N4O8 |
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
[3-carbamoyloxy-2,2-bis(carbamoyloxymethyl)propyl] carbamate |
InChI |
InChI=1S/C9H16N4O8/c10-5(14)18-1-9(2-19-6(11)15,3-20-7(12)16)4-21-8(13)17/h1-4H2,(H2,10,14)(H2,11,15)(H2,12,16)(H2,13,17) |
Clé InChI |
VNHRHKFZZHJVBI-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)N)(COC(=O)N)COC(=O)N)OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



